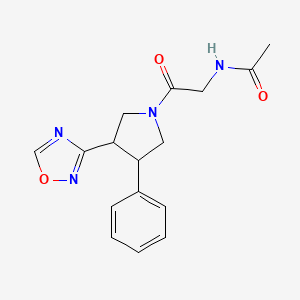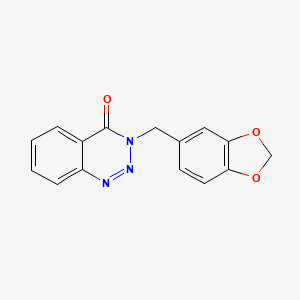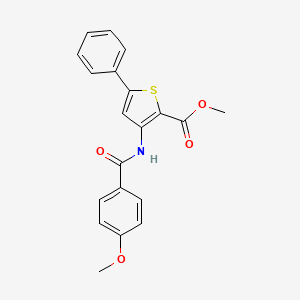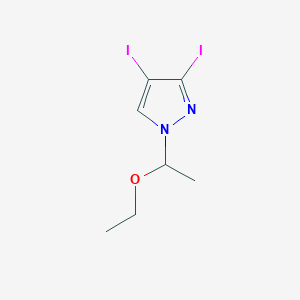
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess similar properties to other oxadiazole derivatives, which have been studied for their antioxidant properties and enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process. For instance, the synthesis of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties follows an acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles with acetyl chloride in a dioxane medium . Another related synthesis pathway involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the oxadiazole core . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The structural confirmation of such compounds is typically achieved using 1H NMR spectroscopy and elemental analysis .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including N-alkylation, which can be used to introduce additional functional groups into the molecule . This type of chemical modification can significantly alter the biological activity of the compound. The specific chemical reactions that this compound can undergo would depend on the substituents present on the oxadiazole ring and the surrounding functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring and the overall molecular structure. The antioxidant activity of these compounds can be evaluated in vitro by methods such as the scavenging effect on DPPH radicals, as demonstrated by the high activity of a related compound . Additionally, the biological screening of similar compounds against enzymes like acetylcholinesterase indicates that they may have potential as enzyme inhibitors .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research indicates that derivatives of 1,3,4-oxadiazole, which includes compounds similar to N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide, have significant antibacterial and antifungal properties. Studies show these compounds exhibit promising activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Anticancer Activity
Certain oxadiazole derivatives have shown potential in anticancer research. They have been evaluated for their effectiveness against a panel of human tumor cell lines, demonstrating considerable promise as anticancer agents. This highlights the potential use of these compounds in cancer treatment (Lelyukh, Havrylyuk, & Lesyk, 2015).
Pharmacological Evaluation
1,3,4-Oxadiazole derivatives, including those structurally similar to this compound, have been computationally and pharmacologically evaluated for various biological activities. These include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).
Enzyme Inhibition and Antibacterial Potential
Studies have shown that these compounds exhibit moderate antibacterial potential and specific enzyme inhibition activities. This suggests their potential use in developing new antibacterial agents and enzyme inhibitors (Virk et al., 2023).
Anti-inflammatory Activity
Oxadiazole derivatives have been identified to possess anti-inflammatory properties, which could be beneficial in the development of new anti-inflammatory drugs. This activity has been confirmed through various pharmacological tests, indicating their potential in treating inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.
Mode of Action
1,2,4-oxadiazoles have been found to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert a similar effect, leading to the inhibition or destruction of infectious agents.
Propiedades
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAOZGTGXKTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)


![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)


![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)